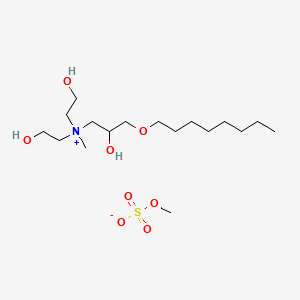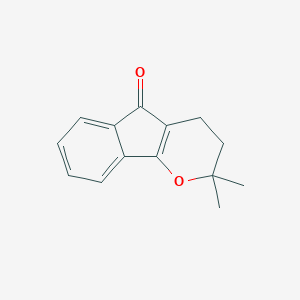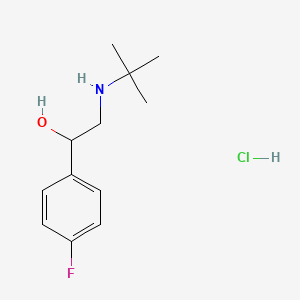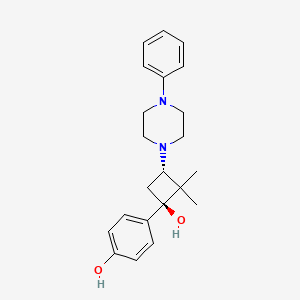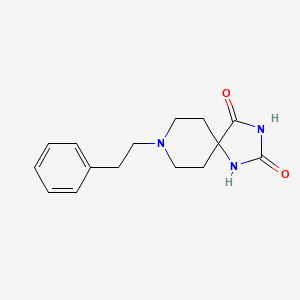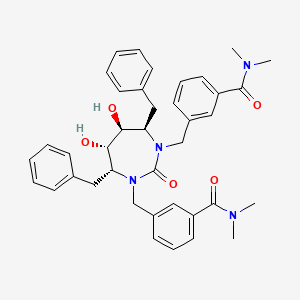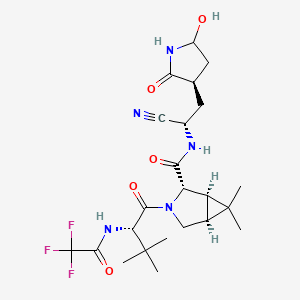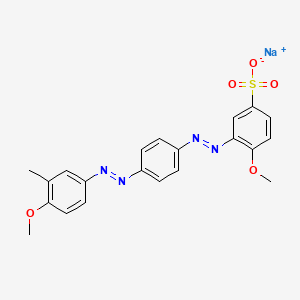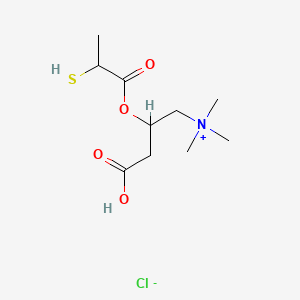
2-Mercaptopropionyl carnitine chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Mercaptopropionyl carnitine chloride is a compound that combines the properties of carnitine and a mercapto group Carnitine is a quaternary ammonium compound involved in the metabolism of fatty acids, while the mercapto group introduces sulfur-containing functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercaptopropionyl carnitine chloride typically involves the reaction of 3-bromo-15-propionyl-carnitine hydrochloride with sodium hydrosulfide in ethanol . The reaction conditions require careful control of temperature and solvent to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Mercaptopropionyl carnitine chloride can undergo several types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: Reduction reactions can convert disulfides back to mercapto groups.
Substitution: The compound can participate in substitution reactions where the mercapto group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction . The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include disulfides from oxidation and the original mercapto compound from reduction. Substitution reactions can yield a variety of products depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
2-Mercaptopropionyl carnitine chloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Mercaptopropionyl carnitine chloride involves its role in fatty acid metabolism. The compound increases intramitochondrial free carnitine concentrations, which decreases the acetyl-CoA/CoA ratio inside the mitochondria . This effect is facilitated by the enzyme acylcarnitine transferase, which catalyzes the reversible reaction involving carnitine and acyl-CoA species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propionyl-L-carnitine: A derivative of carnitine with similar metabolic functions.
Acetyl-L-carnitine: Another carnitine derivative known for its neuroprotective properties.
2-Mercaptopropionyl-glycine: A compound with a similar mercapto group used in the treatment of cystinuria.
Uniqueness
2-Mercaptopropionyl carnitine chloride is unique due to its combination of carnitine and a mercapto group, which provides it with distinct properties related to fatty acid metabolism and oxidative stress protection. This dual functionality makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
83544-84-7 |
|---|---|
Molekularformel |
C10H20ClNO4S |
Molekulargewicht |
285.79 g/mol |
IUPAC-Name |
[3-carboxy-2-(2-sulfanylpropanoyloxy)propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C10H19NO4S.ClH/c1-7(16)10(14)15-8(5-9(12)13)6-11(2,3)4;/h7-8H,5-6H2,1-4H3,(H-,12,13,16);1H |
InChI-Schlüssel |
KHNWAFYIRVXJDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)OC(CC(=O)O)C[N+](C)(C)C)S.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


